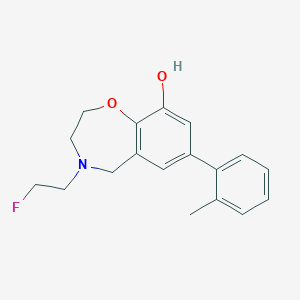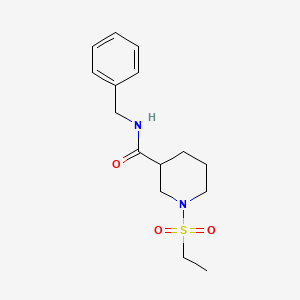
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AFU-III, and it has been studied extensively for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea. One direction is to further study its mechanism of action and its potential applications in the treatment of cancer and inflammatory diseases. Additionally, researchers may explore ways to increase the yield of the synthesis method, making it more cost-effective to produce in large quantities. Finally, researchers may investigate the potential use of this compound in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with 2-fluorobenzoyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, and the resulting product is purified using chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKHXMTELWYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366985.png)
![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)
![7-(3-chloro-4-fluorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5367000.png)

![1'-(1,3-benzoxazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5367007.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5367013.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5367023.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)

![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)